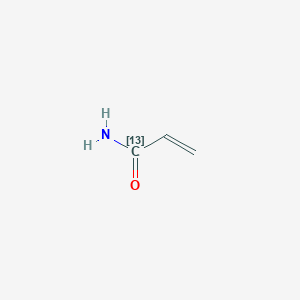

Acrylamide-1-13C

Descripción general

Descripción

Acrylamide-1-13C is a labeled compound where the carbon-13 isotope is incorporated at the first carbon position of the acrylamide molecule. Its chemical formula is H2C=CH13CONH2, and it has a molecular weight of 72.07 g/mol . This isotopically labeled compound is primarily used in scientific research to study various biochemical and chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Acrylamide-1-13C can be synthesized through the reaction of 13C-labeled acrylonitrile with water in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to ensure the incorporation of the 13C isotope at the desired position .

Industrial Production Methods

Industrial production of this compound involves the use of isotopically labeled starting materials and specialized equipment to ensure the purity and isotopic enrichment of the final product. The process may include steps such as distillation, crystallization, and chromatography to achieve the desired isotopic purity of 99 atom % 13C .

Análisis De Reacciones Químicas

Types of Reactions

Acrylamide-1-13C undergoes various chemical reactions, including:

Polymerization: This compound can polymerize to form polyacrylamide, a process initiated by free radicals or other polymerization initiators.

Hydrolysis: Under alkaline conditions, this compound can hydrolyze to form acrylic acid-1-13C.

Copolymerization: It can copolymerize with other monomers such as lignin and diallyldimethylammonium chloride.

Common Reagents and Conditions

Polymerization: Initiators like 1,3-dimethylimidazolium (phosphonooxy-)oligosulphanide.

Hydrolysis: Aqueous sodium hydroxide solutions.

Copolymerization: Various monomers and catalysts under controlled pH and temperature conditions.

Major Products Formed

Polyacrylamide: Used in water treatment and enhanced oil recovery.

Acrylic Acid-1-13C: Used in the production of superabsorbent polymers.

Aplicaciones Científicas De Investigación

Metabolomics

Overview :

In metabolomics, acrylamide-1-13C is utilized for studying metabolic pathways and compound identification. The incorporation of carbon-13 enhances the resolution of nuclear magnetic resonance (NMR) spectroscopy, allowing for better differentiation of metabolites in complex mixtures.

Applications :

- Compound Identification : The use of 13C labeling improves the identification and quantification of metabolites by reducing spectral overlap in NMR studies. This is particularly beneficial in untargeted metabolomics where accurate compound identification is crucial .

- Flux Studies : this compound has been used in flux analysis to trace metabolic pathways in organisms. For example, studies have shown that 13C-labeled substrates can reveal insights into the metabolic fate of compounds like glucose and acetate in various biological systems .

Polymer Chemistry

Overview :

Acrylamide is widely recognized for its role as a monomer in polymer synthesis, particularly in the formation of polyacrylamide. The introduction of 13C labeling allows researchers to study the dynamics and interactions within polymer networks more effectively.

Applications :

- Synthesis of Polyacrylamide : The incorporation of this compound into polymer chains has been investigated to understand the structural properties and thermal stability of fullerene-grafted polyacrylamides. Spectroscopic techniques such as 13C NMR and Raman spectroscopy have been employed to analyze these polymers .

- Environmental Applications : Polyacrylamide produced from acrylamide is used in wastewater treatment and soil stabilization. The isotopic labeling can help trace the behavior and degradation pathways of these polymers in environmental settings.

Toxicology and Cancer Research

Overview :

Acrylamide is known for its potential carcinogenic effects, which makes it a subject of extensive research in toxicology. The 13C-labeled variant allows for more precise studies on its metabolic pathways and toxicological impacts.

Applications :

- Metabolic Studies : Research has demonstrated that 13C-labeled acrylamide can be used to investigate its metabolism in vivo, providing insights into how it is processed by different organisms and its potential effects on health .

- Cancer Research : Studies have utilized this compound to explore its carcinogenic mechanisms, particularly focusing on DNA adduct formation and mutagenicity in various cell lines . This research is vital for understanding the risks associated with dietary exposure to acrylamide.

Data Tables

Case Studies

- Metabolomic Applications :

- Polymer Characterization :

- Toxicological Insights :

Mecanismo De Acción

Acrylamide-1-13C exerts its effects through various molecular mechanisms:

Neurotoxicity: Acrylamide can cause axonal degeneration, oxidative stress, and inflammatory responses in the nervous system.

Carcinogenicity: It forms DNA adducts and induces mutations, leading to potential carcinogenic effects.

Metabolic Pathways: Acrylamide is metabolized to glycidamide, which is highly reactive and can form adducts with proteins and DNA.

Comparación Con Compuestos Similares

Acrylamide-1-13C can be compared with other isotopically labeled acrylamides, such as:

Acrylamide-13C3:

Acrylamide-2,3,3-d3: Deuterium-labeled acrylamide, used in studies requiring deuterium labeling.

Uniqueness

This compound is unique due to its specific labeling at the first carbon position, making it particularly useful for studies focusing on the initial steps of acrylamide’s chemical reactions and metabolic pathways.

Actividad Biológica

Acrylamide-1-13C is a stable isotope-labeled form of acrylamide, which is a compound of significant interest due to its widespread occurrence in various industrial processes and its formation in certain foods during cooking. Understanding its biological activity is crucial for assessing its potential health impacts, particularly regarding toxicity and carcinogenicity.

Overview of Acrylamide

Acrylamide is primarily used in the production of polyacrylamide and as a chemical intermediate in various industrial applications. It can also form in carbohydrate-rich foods when cooked at high temperatures (above 120°C). The compound has been linked to several biological effects, including neurotoxicity, genotoxicity, and potential carcinogenicity.

Neurotoxicity

Acrylamide has been shown to exert neurotoxic effects, particularly through the inactivation of human brain creatine kinase (HBCK). Research indicates that HBCK is significantly more sensitive to acrylamide than creatine kinases from other species, such as rabbits. The inactivation of HBCK occurs in a dose-dependent manner, with an IC50 value of approximately 50 mM, suggesting that even low concentrations can have detrimental effects on human neural function .

Table 1: Inactivation of HBCK by Acrylamide

| Acrylamide Concentration (mM) | Residual Activity (%) |

|---|---|

| 0 | 100 |

| 50 | ~70 |

| 100 | ~40 |

| 300 | ~0 |

The binding sites for acrylamide on HBCK have been identified at the cleft between the N- and C-terminal domains, with specific residues such as Glu232 playing a critical role in enzyme activity. The disruption caused by acrylamide binding can impair the enzyme's structural integrity and function .

Genotoxicity

Acrylamide is metabolized into glycidamide, which exhibits genotoxic properties. Glycidamide forms adducts with DNA, leading to mutations and chromosomal aberrations. Studies have demonstrated that dietary exposure to acrylamide correlates with increased DNA damage in lymphocytes, as evidenced by comet assays .

Table 2: Summary of Genotoxic Effects

| Study Type | Findings |

|---|---|

| Animal Studies | Induction of chromosome aberrations |

| Human Studies | DNA adducts observed in lymphocytes |

| Mechanism | Biotransformation to glycidamide |

The European Food Safety Authority (EFSA) has highlighted the importance of assessing acrylamide's risk based on its metabolic pathways and the formation of glycidamide as a key factor in its genotoxic potential .

Dietary Exposure and Cancer Risk

Several epidemiological studies have investigated the relationship between dietary acrylamide intake and cancer risk. A systematic review indicated no statistically significant associations between acrylamide consumption and various cancers, although some studies suggested potential links to specific cancer types under certain conditions .

Table 3: Summary of Epidemiological Studies

| Study | Sample Size | Cancer Type | Findings |

|---|---|---|---|

| Mucci et al. (2005) | 43,404 | Breast Cancer | No association found |

| Mucci et al. (2006) | 61,467 | Colorectal Cancer | No significant correlation |

Propiedades

IUPAC Name |

(113C)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPVXLWXLXDGHG-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[13C](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745961 | |

| Record name | (1-~13~C)Prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287399-24-0 | |

| Record name | (1-~13~C)Prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Acrylamide-1-13C used in food analysis?

A1: this compound serves as an internal standard in gas chromatography/mass spectrometry (GC/MS) analysis for determining acrylamide levels in food []. Internal standards are crucial for accurate quantification as they help account for variations during sample preparation and analysis.

Q2: What are the advantages of using this compound as an internal standard for acrylamide analysis?

A2: this compound is chemically very similar to acrylamide, differing only by the presence of a non-radioactive carbon-13 isotope. This similarity ensures that this compound behaves almost identically to acrylamide during extraction and analysis []. This allows for accurate quantification of acrylamide in complex food matrices by comparing its signal to the known amount of this compound added.

Q3: How effective is the method described in the research for determining acrylamide in food?

A3: The research demonstrates that using this compound as an internal standard in the described GC/MS method achieves high recovery rates (97-105%) and excellent precision (relative standard deviations of 0.8-3.9%) for acrylamide analysis in various foods like potato chips, corn snacks, pretzels, and roasted tea []. This highlights the method's reliability and accuracy for quantifying acrylamide in different food matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.